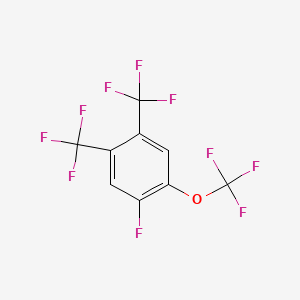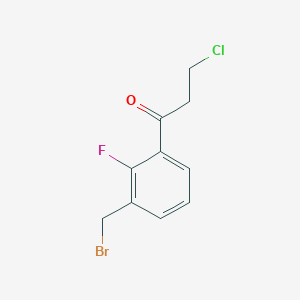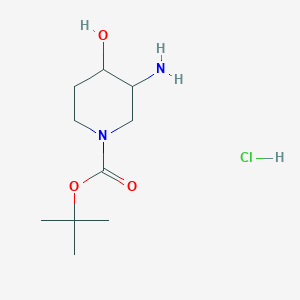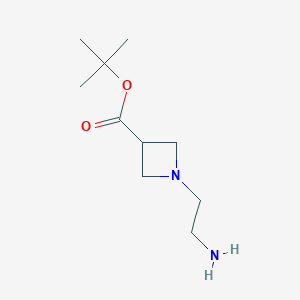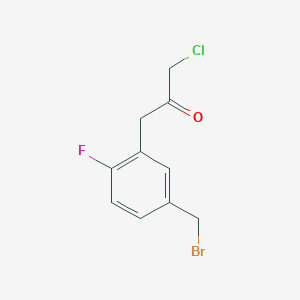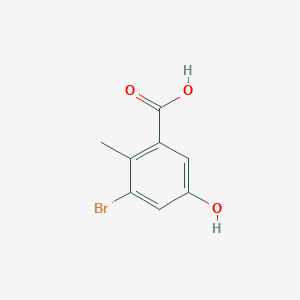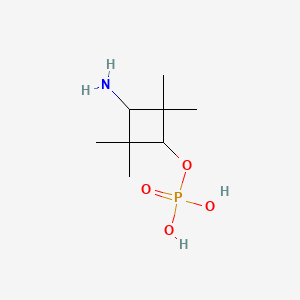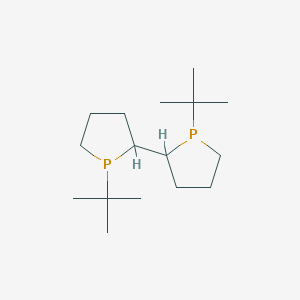
(2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane is a chiral organophosphorus compound that has garnered significant interest in various fields of chemistry. This compound is characterized by its unique biphospholane structure, which includes two phosphorus atoms each bonded to a tert-butyl group. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane typically involves the reaction of tert-butylphosphine with a suitable dihalide precursor under controlled conditions. One common method includes the use of a Grignard reagent to facilitate the formation of the biphospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus atoms.
Industrial Production Methods
On an industrial scale, the production of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its enantiomerically pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, substituted biphospholanes, and various derivatives that retain the chiral center, making them valuable in asymmetric synthesis.
Aplicaciones Científicas De Investigación
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantiomeric excess.
Biology: The compound’s chiral nature makes it useful in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and materials that require precise chiral control.
Mecanismo De Acción
The mechanism by which (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets include various transition metals, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphosphine
- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane oxide
Uniqueness
What sets (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane apart from similar compounds is its high stability and the ability to form highly enantioselective catalysts. Its unique biphospholane structure provides steric hindrance that enhances selectivity in catalytic reactions, making it a preferred choice in asymmetric synthesis.
Propiedades
IUPAC Name |
1-tert-butyl-2-(1-tert-butylphospholan-2-yl)phospholane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32P2/c1-15(2,3)17-11-7-9-13(17)14-10-8-12-18(14)16(4,5)6/h13-14H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNUZTRUIDRSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CCCC1C2CCCP2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
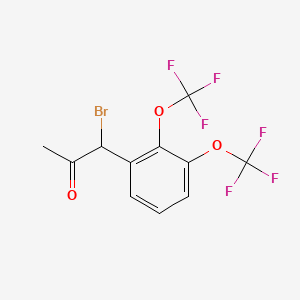
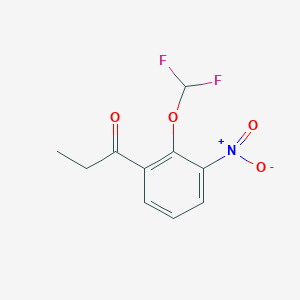
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)

